1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

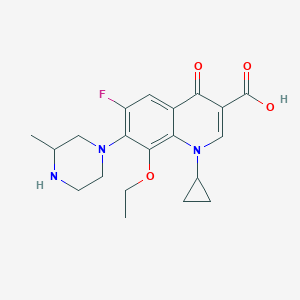

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a complex molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Applications De Recherche Scientifique

Pharmacological Applications

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Its structural analogs are known for their efficacy as fluoroquinolone antibiotics.

Antibacterial Activity

Research indicates that this compound demonstrates potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Case Studies

Several studies provide insights into the effectiveness of this compound:

- Study on Antimicrobial Efficacy :

- Toxicological Assessment :

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The ability to modify its structure allows for the development of derivatives with enhanced activity or reduced toxicity.

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Fluorine substitution at position 6 | Increased potency against resistant strains |

| Compound B | Methyl group addition at position 5 | Improved pharmacokinetics |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial replication and cell death. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the ethoxy and fluoro substituents. Similar compounds include:

Gatifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

Ciprofloxacin: Another fluoroquinolone with a slightly different substitution pattern.

Norfloxacin: A related compound with different substituents on the quinoline ring.

These compounds share similarities in their core structure but differ in their substituents and biological activities.

Activité Biologique

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This article explores its biological activity, including its antibacterial and anti-tubercular effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a cyclopropyl group, an ethoxy group, and a fluoro substituent, which contribute to its biological activity.

Antibacterial Activity

Research indicates that 1-cyclopropyl-8-ethoxy-6-fluoro derivatives exhibit significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.44 to 34.02 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 1-Cyclopropyl Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.44 |

| 2 | Escherichia coli | 0.80 |

| 3 | Mycobacterium tuberculosis | 7.32 - 136.10 |

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. In vitro studies show that it possesses moderate activity against Mycobacterium tuberculosis with MIC values ranging significantly, indicating varying efficacy depending on structural modifications .

Table 2: Anti-Tubercular Activity

| Compound | MIC against M. tuberculosis (μM) |

|---|---|

| 1 | 7.32 |

| 2 | 136.10 |

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. While some derivatives showed promising antibacterial effects, they also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic index .

Case Studies and Research Findings

A study published in the journal Antimicrobial Agents and Chemotherapy assessed various derivatives of the fluoroquinolone class, including our compound of interest. The research highlighted that modifications in the piperazine moiety significantly influenced both antibacterial and cytotoxic activities .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of specific substituents could enhance antibacterial efficacy while reducing cytotoxicity .

Propriétés

IUPAC Name |

1-cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-3-28-19-16-13(8-15(21)17(19)23-7-6-22-11(2)9-23)18(25)14(20(26)27)10-24(16)12-4-5-12/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEQWFYVHJAGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CCNC(C3)C)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939640 | |

| Record name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-72-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.